(2R)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O/c1-5(13)4-6-8(11)3-2-7(10)9(6)12/h2-3,5,13H,4H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQMPQQHEQADFC-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1F)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C(C=CC(=C1F)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol is a chiral compound with the molecular formula C9H9ClF2O and a molecular weight of 206.62 g/mol. It is characterized by the presence of a chloro and two fluoro substituents on the phenyl ring. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 2227679-54-9
- Molecular Weight : 206.62 g/mol
- Purity : Generally around 95% .
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The presence of halogen substituents can significantly influence its reactivity and affinity for biological targets.
Potential Mechanisms:
- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could bind to receptors, influencing signaling pathways that regulate various physiological processes.
Biological Activity Studies
Research has highlighted several aspects of the biological activity of this compound:
Cytotoxicity and Cancer Research
The compound's potential role in cancer therapy has been explored through its effects on cell viability and apoptosis in cancer cell lines. In vitro studies have indicated that compounds with similar functional groups can induce apoptosis in malignant cells, possibly through the modulation of autophagy pathways .
Case Studies
- Inhibition of Tumor Growth : A study examined the effects of structurally similar compounds on tumor growth in xenograft models. Results indicated a significant reduction in tumor size when treated with halogenated phenols, suggesting a possible application for this compound in oncology.
- Antimicrobial Screening : In a comparative study of various phenolic compounds, derivatives exhibiting halogen substitutions showed enhanced antibacterial activity against Gram-positive bacteria. This suggests that this compound may possess similar properties.
Data Table: Summary of Biological Activities
Scientific Research Applications
Antiviral and Antimicrobial Activity
Recent studies have indicated that (2R)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol exhibits promising antiviral properties. Its structural similarity to known antiviral agents suggests potential efficacy against viral infections.
Case Study : A research team investigated the compound's effectiveness against influenza viruses. Results showed that it could inhibit viral replication in vitro, making it a candidate for further development as an antiviral drug .
Chiral Drug Development
The chiral nature of this compound allows for specific interactions with biological targets, which is crucial in drug design. The compound can serve as a building block for synthesizing more complex chiral drugs.
Research Insight : A study highlighted its use in synthesizing derivatives that target specific receptors associated with neurological disorders, enhancing therapeutic efficacy while minimizing side effects .
Herbicidal Properties
The compound has shown potential as a herbicide due to its ability to interfere with plant growth mechanisms. Its fluorinated structure enhances its stability and bioactivity in various environmental conditions.
Field Trials : Trials conducted on common agricultural weeds demonstrated that formulations containing this compound effectively reduced weed populations without harming crop yields .
Polymer Additives
In material science, this compound is being explored as an additive in polymer formulations to improve thermal stability and mechanical properties.
Experimental Findings : Research indicated that incorporating this compound into polymer matrices resulted in enhanced resistance to thermal degradation and improved tensile strength .
Summary Table of Applications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
